molecular formula C14H27N3O3S B5795318 N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide

N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B5795318
M. Wt: 317.45 g/mol
InChI Key: FGZPIMOXRVQQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide, also known as CYC116, is a small molecule inhibitor of Aurora kinase, a protein that plays a critical role in cell division. Aurora kinase is overexpressed in many types of cancer, making it a promising target for cancer therapy. In

Mechanism of Action

N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide inhibits Aurora kinase, a protein that is involved in cell division. Aurora kinase is overexpressed in many types of cancer, leading to uncontrolled cell division and tumor growth. By inhibiting Aurora kinase, N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth. N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has also been shown to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide is a potent inhibitor of Aurora kinase, making it a valuable tool in cancer research. However, N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. In addition, N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to investigate the safety and efficacy of N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide in clinical trials. Additionally, researchers can explore the potential of N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide in combination with other cancer therapies, such as immunotherapy. Finally, researchers can investigate the role of Aurora kinase in other diseases, such as neurological disorders, and explore the potential of N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide as a therapy for these diseases.
Conclusion:
N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide is a promising small molecule inhibitor of Aurora kinase, with potential as a cancer therapy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include optimizing the synthesis method, investigating the safety and efficacy in clinical trials, and exploring its potential in combination with other cancer therapies and in other diseases.

Synthesis Methods

N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide can be synthesized through a multistep process, starting with the reaction of 4-methylpiperazine with 2-bromoethyl isocyanate to form the intermediate compound. This intermediate is then reacted with cyclohexylamine to form the final product, N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide. The synthesis of N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide inhibits the growth of various types of cancer cells, including breast, lung, and colon cancer cells. N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

properties

IUPAC Name

N-cyclohexyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3S/c1-15-8-10-16(11-9-15)14(18)12-17(21(2,19)20)13-6-4-3-5-7-13/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZPIMOXRVQQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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